Physicochemical Differentiation vs. ML239: Lower Lipophilicity and Reduced Molecular Weight
The target compound exhibits substantially lower lipophilicity (XLogP3 1.9) and molecular weight (257.29 g/mol) compared to the breast cancer stem cell inhibitor ML239, a close structural analog bearing a 2,4,6-trichlorophenoxy group in place of the 4-methoxyphenyl moiety. ML239 is reported to have a molecular weight of 346.60 g/mol and significantly higher calculated logP due to the trihalogenated aromatic ring . Lower logP in the target compound may translate to improved aqueous solubility and reduced off-target promiscuity, properties that are often desirable in early-stage hit-to-lead campaigns [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; MW = 257.29 g/mol |
| Comparator Or Baseline | ML239: MW = 346.60 g/mol; XLogP3 not explicitly reported in primary source but inferred to be >3 based on trichlorophenoxy substitution |
| Quantified Difference | ΔMW ≈ 89 g/mol; estimated ΔXLogP3 ≥ 1 log unit |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm) |
Why This Matters
The lower lipophilicity of the target compound may confer superior solubility and a more favorable starting point for lead optimization compared to the highly lipophilic ML239 scaffold, which is relevant for procurement decisions in hit identification programs.
- [1] PubChem Compound Summary. (E)-N'-((1H-pyrrol-2-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide. PubChem CID 135641128. Computed Properties section. View Source
